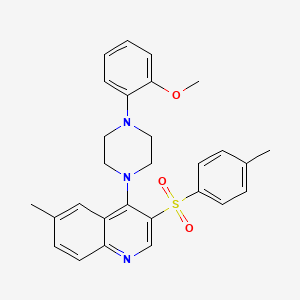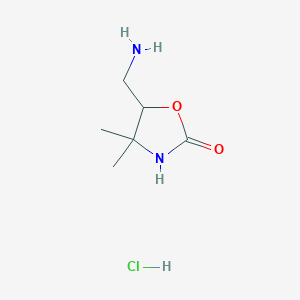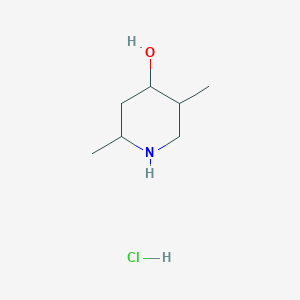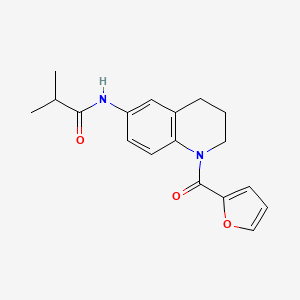
4-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline” is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been studied for their potential therapeutic applications, particularly as ligands for alpha1-adrenergic receptors .
Aplicaciones Científicas De Investigación
Fluorescence Properties and Visualization of Receptors
A study by Lacivita et al. (2009) synthesized derivatives of 1-(2-methoxyphenyl)piperazine with an environment-sensitive fluorescent moiety. These compounds, including one closely related to 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline, showed high receptor affinity and good fluorescence properties. Specifically, one derivative demonstrated high 5-HT(1A) receptor affinity and significant fluorescence emission in CHCl(3), but not in aqueous solutions. This property was leveraged to visualize 5-HT(1A) receptors in cells via fluorescence microscopy (Lacivita et al., 2009).
Antimicrobial Activities
Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives, including those incorporating 4-methyl-piperazin-1-yl moieties. The compounds were tested for antimicrobial activities, with some exhibiting moderate to good effectiveness against tested microorganisms. This suggests potential applications of these derivatives, including this compound, in antimicrobial research (Bektaş et al., 2007).
Potency as 5HT1B Antagonists
A study by Horchler et al. (2007) described the synthesis of quinoline and quinolone-2-carboxylic acid amides with piperazin-1-yl moieties. These compounds, including those structurally similar to the specified compound, were found to be potent 5HT(1B) antagonists. This research contributes to understanding the binding affinity and structure-activity relationships in the context of receptor antagonism (Horchler et al., 2007).
Corrosion Inhibition
El Faydy et al. (2020) investigated piperazine derivatives, including those structurally similar to the specified compound, as corrosion inhibiting additives. Their study found that these derivatives significantly improved anti-corrosion properties in certain steel types. This indicates potential applications in materials science, particularly in corrosion prevention (El Faydy et al., 2020).
Dopamine Receptor Binding
A study by Vangveravong et al. (2011) synthesized aripiprazole analogs with structural similarities to this compound. These compounds showed high affinity for D2 dopamine receptors and were evaluated as potential antipsychotic and antidepressant agents. The research highlights the potential of such compounds in neuropsychopharmacology (Vangveravong et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand This interaction leads to changes in the receptor’s activity, which can result in various physiological effects
Biochemical Pathways
The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of this compound with these receptors can affect the signaling pathways associated with these neurotransmitters, leading to various downstream effects.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with the alpha1-adrenergic receptor. This interaction can lead to various physiological effects, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Direcciones Futuras
The future directions for this compound could involve further studies to understand its potential therapeutic applications, particularly as ligands for alpha1-adrenergic receptors . Additionally, it could be interesting to explore its potential use in the treatment of various neurological conditions .
Propiedades
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-8-11-22(12-9-20)35(32,33)27-19-29-24-13-10-21(2)18-23(24)28(27)31-16-14-30(15-17-31)25-6-4-5-7-26(25)34-3/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRREZDFAMHMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2940823.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2940825.png)
![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2940826.png)
![Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2940829.png)
![2-Cyclopropyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2940831.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2940837.png)




![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2940845.png)
